molecular formula C10H18O B1657198 p-Menth-1-en-5-ol CAS No. 55708-42-4

p-Menth-1-en-5-ol

Cat. No. B1657198
CAS RN: 55708-42-4
M. Wt: 154.25
InChI Key: UDQXLNRIDGDFAR-UHFFFAOYSA-N
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Description

P-Menth-1-en-5-ol, also known as 1-Terpinen-5-ol and 3-methyl-6-propan-2-ylcyclohex-3-en-1-ol, is a compound with the molecular formula C10H18O . It belongs to the class of organic compounds known as menthane monoterpenoids .


Synthesis Analysis

A preparative-scale synthesis of the four p-menth-1-en-9-ol isomers has been achieved by means of two chemoenzymatic processes. Both synthetic pathways start from the enantiomeric forms of limonene that are converted into p-mentha-1,8-dien-9-al isomers .


Molecular Structure Analysis

The molecular weight of p-Menth-1-en-5-ol is 154.25 g/mol . The IUPAC name is 3-methyl-6-propan-2-ylcyclohex-3-en-1-ol . The InChI string and the Canonical SMILES are also provided in the PubChem database .


Physical And Chemical Properties Analysis

P-Menth-1-en-5-ol has a pleasant odor similar to lilac and is a common ingredient in perfumes, cosmetics, and flavors . More detailed physical and chemical properties can be found in the PubChem database .

Scientific Research Applications

1. Enhancement of Drug Penetration

  • Study: Yang Chen et al. (2013) investigated the structure-activity relationship of unsaturated menthol analogues, including p-Menth-1-en-5-ol derivatives, as transdermal penetration enhancers. They found that these compounds could enhance drug transport across the skin by interacting with the polar domain of the skin lipid (Chen et al., 2013).

2. Synthesis of Cooling Agents

  • Study: S. Serra et al. (2008) achieved a preparative-scale synthesis of p-Menth-1-en-9-ol isomers, using them as starting materials for the preparation of cooling agents like 1-hydroxy-2,9-cineole (Serra et al., 2008).

3. Antimicrobial and Antioxidant Properties

  • Study: Kumar et al. (2021) conducted a study on Cymbopogon jwarancusa essential oil, which contains p-Menth-1-en-5-ol derivatives. They reported significant antimicrobial activity against various pathogens and antioxidant properties (Kumar et al., 2021).

4. Herbicidal Activities

  • Study: Zhu et al. (2016) explored the synthesis and herbicidal activities of p-Menth-3-en-1-amine and its Schiff base derivatives. They found that these compounds, related to p-Menth-1-en-5-ol, exhibited strong herbicidal activities, comparable to glyphosate (Zhu et al., 2016).

properties

IUPAC Name

3-methyl-6-propan-2-ylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h4,7,9-11H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQXLNRIDGDFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316907
Record name 1-Terpinen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55708-42-4
Record name 1-Terpinen-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55708-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Terpinen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-6-(propan-2-yl)cyclohex-3-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-Menth-1-en-5-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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